molecular formula C10H9NO3 B13678970 Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate

Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate

Cat. No.: B13678970
M. Wt: 191.18 g/mol
InChI Key: PPLKIFNCWBSBLR-UHFFFAOYSA-N
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Description

Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is a chemical compound with the molecular formula C10H9NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound is characterized by a benzene ring fused to an isoxazole ring, with a methyl group and a carboxylate ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative.

Another approach involves the cyclization of intermediate compounds using hydroxylamine hydrochloride (NH2OH·HCl) in refluxing methanol . This method yields the isoxazole ring structure, which can then be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 3-methyl-2,1-benzoxazole-5-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-8-5-7(10(12)13-2)3-4-9(8)11-14-6/h3-5H,1-2H3

InChI Key

PPLKIFNCWBSBLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NO1)C(=O)OC

Origin of Product

United States

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